molecular formula C13H19NO2S B11729436 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine

1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine

Cat. No.: B11729436
M. Wt: 253.36 g/mol
InChI Key: RYUOAPRNKDXXTC-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine is a synthetic organic compound featuring a cyclopentane ring substituted with a methanamine group and a 3-(methylsulfonyl)phenyl moiety. The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing substituent, which significantly influences the compound’s physicochemical properties, such as solubility, stability, and receptor-binding affinity.

The compound’s synthesis likely involves functionalization of the cyclopentane core, followed by sulfonylation and amine group introduction. Its structural uniqueness lies in the combination of a rigid cyclopentane scaffold with a polar sulfonyl group, making it distinct from simpler arylcycloalkylamines.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

[1-(3-methylsulfonylphenyl)cyclopentyl]methanamine

InChI

InChI=1S/C13H19NO2S/c1-17(15,16)12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3

InChI Key

RYUOAPRNKDXXTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine typically involves the reaction of cyclopentanemethanamine with 3-(methylsulfonyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine with structurally related compounds, focusing on substituents, molecular weight, and key properties:

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound Cyclopentane 3-(Methylsulfonyl)phenyl C₁₃H₁₉NO₂S 253.36 High polarity due to -SO₂CH₃
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine Cyclopentane 4-Chlorophenyl C₁₂H₁₆ClN 209.72 Lower polarity; chloro substituent enhances lipophilicity
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine HCl Cyclopentane 2-Chloro-4-fluorophenyl C₁₂H₁₄ClFNO·HCl 296.16 Increased halogenation enhances receptor binding
[1-(3-Trifluoromethylphenyl)cyclobutyl]methanamine Cyclobutane 3-Trifluoromethylphenyl C₁₂H₁₄F₃N 229.24 Smaller ring size; CF₃ group increases metabolic stability
1-[1-(3-Chlorophenyl)cyclobutyl]methanamine Cyclobutane 3-Chlorophenyl C₁₁H₁₄ClN 195.69 Reduced steric hindrance vs. cyclopentane derivatives

Pharmacological and Physicochemical Differences

  • Electron-Withdrawing vs. This may improve aqueous solubility but reduce blood-brain barrier permeability .

Biological Activity

1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane structure, which is substituted with a methylsulfonyl group and a phenyl ring. The molecular formula is C12H17NOS2, and its molecular weight is approximately 245.39 g/mol.

PropertyValue
Molecular FormulaC12H17NOS2
Molecular Weight245.39 g/mol
IUPAC NameThis compound
InChI Key[InChI Key here]
Canonical SMILES[Canonical SMILES here]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Animal model studies demonstrate that it can reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

This compound interacts with specific biological targets, including enzymes and receptors involved in inflammatory pathways. It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, highlighting its potential as a therapeutic agent in antibiotic-resistant infections.
  • Research on Anti-inflammatory Properties : In a controlled trial involving rats with induced paw edema, treatment with this compound resulted in a significant reduction in swelling compared to the control group. The study concluded that the compound could be a promising candidate for developing new anti-inflammatory medications .

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